ギンコール酸 C17:1

説明

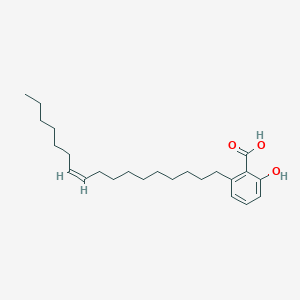

Ginkgolic Acid C17-1 is a hydroxybenzoic acid. It is functionally related to a salicylic acid.

2-(10-Heptadecenyl)-6-hydroxybenzoic acid is a natural product found in Knema laurina, Ginkgo biloba, and Spondias mombin with data available.

科学的研究の応用

分析化学

ギンコール酸 C17:1は、イチョウ葉製品中のフェノール化合物を検出および定量するための分析方法の開発に利用されています。 最近の研究では、ダイオードアレイ検出器付高速液体クロマトグラフィー(HPLC-DAD)を用いて、ギンコール酸とギンコールを同時に定量する手法が開発されました 。この手法は、イチョウ葉由来の医薬品や食品中のthis compoundの純度と濃度を測定する信頼性の高い方法を提供します。

薬理学

薬理学的研究では、this compoundは、さまざまなヒト癌細胞に対して細胞毒性を示します。 特に、多発性骨髄腫細胞におけるアポトーシスの誘導とSTAT3シグナル伝達経路の阻害など、抗癌療法における可能性について研究されています 。 さらに、薬理活性は、抗糖尿病、抗菌、抗ウイルス、抗線維化、および腎臓/神経保護にまで及びます 。

食品科学

イチョウ葉エキスを含む食品製品の安全性と品質管理は非常に重要です。 This compoundは、これらの製品中の毒性フェノール化合物の含有量を決定するための基準物質として役立ち、消費者安全を確保します 。

神経薬理学

This compoundは、神経保護作用に関与している可能性があります。 神経変性疾患および認知障害に対する効果が研究されており、アルツハイマー病などの疾患に対する治療上の利点をもたらす可能性があります 。

腫瘍学

この化合物は、癌細胞の生存に影響を与える可能性のあるオートファジーを調節する能力があるため、腫瘍学において重要な役割を果たします。 研究では、新しい薬剤開発のための戦略として、オートファジーを標的とするthis compoundの利用が検討されています 。

植物療法

This compoundは、イチョウ葉の伝統的な利用から得られる治療効果が評価されている植物療法においても関心の対象となっています。 この分野におけるその用途は広く、循環器系の障害の治療から認知機能の向上まで多岐にわたっています 。

化粧品業界

化粧品業界では、this compoundは、その: 化粧品業界では、this compoundは、その抗酸化特性が注目されています。 酸化ストレスから肌を保護し、肌の健康を改善するために、スキンケア製品に使用される可能性があります 。

環境科学

最後に、this compoundは、その抽出および精製プロセスという文脈において、その環境への影響について研究されています。 研究では、イチョウ葉からこの化合物を得るための持続可能で環境に優しい方法を開発することを目指しています 。

作用機序

Target of Action

Ginkgolic Acid C17:1, also known as Ginkgolic acid II, primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an oncogenic transcription factor that plays a crucial role in the progression of various diseases, including multiple myeloma . Ginkgolic Acid C17:1 also targets PTEN and SHP-1 tyrosine phosphatase , which are involved in the regulation of STAT3 activation .

Mode of Action

Ginkgolic Acid C17:1 suppresses both constitutive and inducible STAT3 activation through the induction of PTEN and SHP-1 tyrosine phosphatase . It can also suppress IL-6-induced STAT3 phosphorylation .

Biochemical Pathways

The compound’s action on STAT3 affects the JAK-STAT signaling pathway , which is involved in many cellular processes, including cell growth, differentiation, and apoptosis . By inhibiting STAT3, Ginkgolic Acid C17:1 disrupts this pathway, leading to various downstream effects such as the induction of apoptosis .

Pharmacokinetics

Ginkgolic Acid C17:1 is rapidly absorbed with an absolute bioavailability of approximately 19.5% . It is widely distributed in the body, with the liver and kidney being the major accumulation tissues . It has difficulty penetrating the blood-brain barrier .

Result of Action

The suppression of STAT3 activation by Ginkgolic Acid C17:1 results in the down-regulation of STAT3 regulated gene products and the induction of apoptosis of tumor cells . It exerts anticancer effects against multiple myeloma cells .

Action Environment

The action of Ginkgolic Acid C17:1 can be influenced by environmental factors. For instance, its antibacterial activity against Gram-positive bacteria is significantly improved under conditions where iron homeostasis is abolished . This suggests that the compound’s action, efficacy, and stability may vary depending on the specific environmental conditions.

生化学分析

Biochemical Properties

Ginkgolic Acid C17:1 has been found to inhibit the constitutive activation of Signal transducer and activator of transcription 3 (STAT3) through the abrogation of upstream JAK2 and Src . It can also suppress IL-6-induced STAT3 phosphorylation . It induces the substantial expression of PTEN and SHP-1 at both protein and mRNA level . These interactions play a crucial role in its biochemical reactions .

Cellular Effects

Ginkgolic Acid C17:1 has been reported to exhibit cytotoxic activity against a vast number of human cancers in various preclinical models in vitro and in vivo . It down-regulates the expression of STAT3 regulated gene products and induces apoptosis of tumor cells . It also has effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Ginkgolic Acid C17:1 involves its interaction with several molecular targets in tumor cells. It inhibits the constitutive activation of STAT3 through the abrogation of upstream JAK2 and Src . It also suppresses IL-6-induced STAT3 phosphorylation . The induction of PTEN and SHP-1 is another key aspect of its mechanism of action .

Temporal Effects in Laboratory Settings

Ginkgolic Acid C17:1 has been shown to inhibit SMMC-7721 cells in a dose- and time-dependent manner . The anticancer action may occur via the induction of apoptosis by the activation of caspases-3 .

Dosage Effects in Animal Models

In a mouse model of MI, the administration of Ginkgolic Acid C17:1 for 3 days before MI suppressed collagen production and fibroblasts activation . Moreover, the pre-treatment of Ginkgolic Acid C17:1 significantly improved heart function .

Metabolic Pathways

Ginkgolic Acid C17:1 is involved in the STAT3 signaling pathway . It inhibits the constitutive activation of STAT3 through the abrogation of upstream JAK2 and Src . It also suppresses IL-6-induced STAT3 phosphorylation .

Transport and Distribution

It is known that Ginkgolic Acid C17:1 is widely distributed in the liver and kidneys .

生物活性

Ginkgolic acid C17:1 (GA C17:1), a compound derived from the leaves of Ginkgo biloba, is gaining attention in the field of pharmacology due to its diverse biological activities, particularly its anticancer properties. This article provides a comprehensive overview of the biological activity of GA C17:1, supported by research findings, case studies, and data tables.

Overview of Ginkgolic Acid C17:1

Ginkgolic acids are a group of compounds characterized by their long alkyl chains. GA C17:1 is one of the most studied variants, exhibiting significant pharmacological effects such as anticancer, antimicrobial, and antiviral activities. The compound's structure and its biological implications are crucial for understanding its therapeutic potential.

GA C17:1 has demonstrated potent anticancer effects through various mechanisms:

- Inhibition of Cell Proliferation : Studies show that GA C17:1 inhibits the proliferation of various cancer cell lines, including hepatoblastoma (HepG2) and renal cancer cells (786-O and A498). The compound's IC50 values range from 8.5 µg/mL to 64 µM, indicating its effectiveness in reducing cell viability .

- Induction of Apoptosis : GA C17:1 induces apoptosis in cancer cells by upregulating pro-apoptotic proteins such as Bax and activating caspase-3. This process is linked to the downregulation of anti-apoptotic proteins like Bcl-2 and Survivin .

- Inhibition of Signaling Pathways : The compound disrupts critical signaling pathways involved in cancer progression, including the EGFR/Akt/Erk and PI3K/Akt/mTOR pathways. This inhibition leads to reduced cell migration and invasion .

Case Studies

A notable study highlighted the effects of GA C17:1 on HepG2 cells, where treatment led to significant apoptosis without affecting normal hepatocytes (L02) at lower concentrations. This selective cytotoxicity suggests its potential for targeted cancer therapies .

Antimicrobial Activity

GA C17:1 also exhibits antimicrobial properties. Recent research indicates that it can reduce pyocyanin production in Pseudomonas aeruginosa, showcasing its potential as an antimicrobial agent . Additionally, GA C17:1 has shown inhibitory effects against SARS-CoV-2 by blocking interactions between the virus's spike protein and ACE2 receptors, suggesting its utility in viral infections .

Comparative Biological Activity

The following table summarizes the biological activities of Ginkgolic Acid C17:1 compared to other ginkgolic acids:

| Activity | Ginkgolic Acid C13:0 | Ginkgolic Acid C15:1 | Ginkgolic Acid C17:1 |

|---|---|---|---|

| Anticancer | Moderate | High | Very High |

| Induces Apoptosis | Low | Moderate | High |

| Inhibits Cell Migration | Moderate | High | Very High |

| Antimicrobial | Low | Moderate | High |

| Antiviral | Low | Moderate | High |

特性

IUPAC Name |

2-[(Z)-heptadec-10-enyl]-6-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(25)23(21)24(26)27/h7-8,17,19-20,25H,2-6,9-16,18H2,1H3,(H,26,27)/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYNDKVOZOAOIS-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316401 | |

| Record name | Ginkgolic acid II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-(10-Heptadecenyl)-6-hydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038522 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

111047-30-4 | |

| Record name | Ginkgolic acid II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111047-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ginkgolic acid 17:1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111047304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ginkgolic acid II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ginkgolic acid C17:1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(10-Heptadecenyl)-6-hydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038522 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

45 - 46 °C | |

| Record name | 2-(10-Heptadecenyl)-6-hydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038522 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ginkgolic acid C17:1 interact with cell membranes, and what are the downstream effects?

A1: Ginkgolic acid C17:1, along with hydroginkgolic acid (C15:0), have been shown to increase membrane stiffness in Pseudomonas aeruginosa, leading to the disruption of membrane homeostasis. [] This interaction primarily affects the production of the virulence factor pyocyanin by interfering with 4-hydroxy-2-alkylquinolines molecule production. [] This membrane-interactive property highlights the potential of ginkgolic acid C17:1 as an anti-virulence agent. []

Q2: Can you explain the role of ginkgolic acid C17:1 as an inhibitor of human Organic Anion Transporters (OATs)?

A2: Ginkgolic acid C17:1 exhibits significant inhibitory effects on human OAT1 and hOAT3, with potential implications for drug interactions. [] Specifically, it demonstrates strong inhibition of hOAT1-mediated transport. [] This inhibition suggests that ginkgolic acid C17:1 might interfere with the pharmacokinetic profiles of drugs transported by these carriers. []

Q3: What is the impact of ginkgolic acid C17:1 on the fatty acid profile in Pichia pastoris?

A3: When a delta-6 fatty acid desaturase gene from Cunninghamella echinulata is expressed in Pichia pastoris, it leads to the production of gamma-linolenic acid (GLA). [] Interestingly, this process also results in a significant increase in ginkgolic acid (C17:1) and palmitic acid (C16:0) levels within the yeast. [] This finding suggests a metabolic link between ginkgolic acid C17:1 and these fatty acids in Pichia pastoris. []

Q4: What are the current analytical methods used to quantify ginkgolic acid C17:1 in Ginkgo biloba extracts?

A4: High-performance liquid chromatography (HPLC) is widely employed for the quantification of ginkgolic acid derivatives, including C17:1, in Ginkgo biloba extracts. [, ] A single-marker compound method using 13:0 ginkgolic acid as a reference has been developed, offering a simplified approach for determining the total ginkgolic acid content. [] This method relies on established relative correlation factors between different ginkgolic acid derivatives, determined through HPLC analysis. []

Q5: What insights do we have regarding the pharmacokinetics of ginkgolic acid C17:1?

A5: While research on the pharmacokinetics of ginkgolic acid C17:1 is ongoing, studies focusing on its metabolism and hepatotoxicity in vitro, as well as its pharmacokinetics, tissue distribution, and excretion in rats have been conducted. [, ] These investigations provide valuable data for understanding the absorption, distribution, metabolism, and excretion profile of this compound. [, ]

Q6: What are the known toxicological concerns associated with ginkgolic acid C17:1?

A6: Ginkgolic acids, including C17:1, are known to exhibit some toxicity. [, ] Their presence in Ginkgo biloba extracts is strictly regulated in pharmaceutical preparations due to potential allergic reactions and other adverse effects. [, ] Further research is crucial to fully elucidate the safety profile of ginkgolic acid C17:1 and determine safe exposure levels. [, ]

Q7: Are there any potential applications of ginkgolic acid C17:1 in the field of meat production?

A7: Research suggests a potential link between a single nucleotide polymorphism (SNP) in the olfactomedin like 3 (OLFML3) gene and the fatty acid composition in sheep meat, including ginkgolic acid (C17:1) content. [] While further investigation is needed, this finding indicates that ginkgolic acid C17:1 could be a potential marker for meat quality and fatty acid composition in sheep. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。